molecular formula C10H3Cl3N2 B11720314 2,4,6-Trichloroquinoline-3-carbonitrile

2,4,6-Trichloroquinoline-3-carbonitrile

Cat. No.: B11720314
M. Wt: 257.5 g/mol
InChI Key: GLTSYMLDDWUIJA-UHFFFAOYSA-N
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Description

2,4,6-Trichloroquinoline-3-carbonitrile is a heterocyclic organic compound with the molecular formula C10H3Cl3N2. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and material science. The presence of three chlorine atoms and a nitrile group in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloroquinoline-3-carbonitrile typically involves the chlorination of quinoline derivatives. One common method is the reaction of 2,4,6-trichloroquinoline with cyanogen bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or distillation. The choice of solvents and reaction conditions can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with different oxidation states.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of various substituted quinoline derivatives.

    Reduction: Formation of 2,4,6-trichloroquinoline-3-amine.

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

Scientific Research Applications

2,4,6-Trichloroquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of quinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloroquinoline-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 2,4-Dichloroquinoline-3-carbonitrile
  • 2,6-Dichloroquinoline-3-carbonitrile

Uniqueness

2,4,6-Trichloroquinoline-3-carbonitrile is unique due to the presence of three chlorine atoms and a nitrile group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other quinoline derivatives.

Properties

Molecular Formula

C10H3Cl3N2

Molecular Weight

257.5 g/mol

IUPAC Name

2,4,6-trichloroquinoline-3-carbonitrile

InChI

InChI=1S/C10H3Cl3N2/c11-5-1-2-8-6(3-5)9(12)7(4-14)10(13)15-8/h1-3H

InChI Key

GLTSYMLDDWUIJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(C(=N2)Cl)C#N)Cl

Origin of Product

United States

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